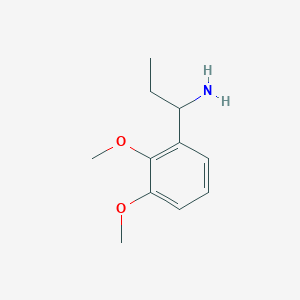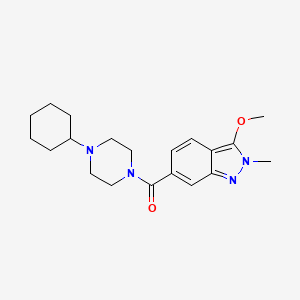
(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride” is a complex organic compound. It contains a cyclohexyl ring structure which is difluorinated, meaning two of the hydrogen atoms in the ring have been replaced by fluorine atoms . It also contains an ethanamine functional group, which is also difluorinated .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexyl ring and the ethanamine group, both of which are difluorinated . The presence of fluorine atoms would likely influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of fluorine atoms could make the compound more electronegative and potentially more reactive .Aplicaciones Científicas De Investigación
Fluoroalkylation Reactions in Aqueous Media
- Aqueous Fluoroalkylation: The development of environment-friendly fluoroalkylation reactions has been explored, with water used as a solvent or reactant. These reactions include various fluoroalkylations under green chemistry conditions, indicating the importance of fluorinated compounds in designing pharmaceuticals, agrochemicals, and materials due to their unique properties (Hai‐Xia Song et al., 2018).
PFAS in Environmental and Health Research
Behavior and Fate in Water Treatment
Perfluoroalkyl and polyfluoroalkyl substances (PFASs) have been reviewed for their characteristics, occurrences in surface water, and their fate in drinking water treatment processes. The review highlights PFASs' resistance to most drinking water treatment processes, underscoring the challenges in removing these persistent compounds from water (Mohammad Sohel Rahman et al., 2014).
Emerging PFAS and Their Toxicity
A review on novel fluorinated alternatives to traditional PFAS compounds discusses the sources, fates, environmental effects, and the potential toxicity of these alternatives. The review suggests that these fluorinated alternatives may exhibit similar or even more severe toxicities compared to legacy PFAS compounds, emphasizing the need for further toxicological studies (Yu Wang et al., 2019).
Microbial Degradation of PFAS
The review on the microbial degradation of polyfluoroalkyl chemicals explores the environmental biodegradability of PFAS precursors and their degradation pathways. This research is crucial for understanding the environmental fate and effects of PFAS precursors and their links to persistent compounds (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(1S)-1-(4,4-difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F4N.ClH/c9-7(10)6(13)5-1-3-8(11,12)4-2-5;/h5-7H,1-4,13H2;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEGZSJBLROMIW-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(C(F)F)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C(F)F)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4,4-Difluorocyclohexyl)-2,2-difluoroethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2834595.png)

![methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2834598.png)
![ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2834600.png)



![4-Ethoxythieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834604.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)
![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)


